2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound 2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based derivative featuring a cyclopropyl-amino-acetyl substituent and a tert-butyl ester group. The tert-butyl ester moiety enhances steric protection of the carboxylic acid group, a common strategy in prodrug design to improve bioavailability .
Properties
IUPAC Name |
tert-butyl 2-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVJGNCNOYKARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as a cyclopropyl-containing amino acid derivative, has garnered attention in pharmacological research due to its structural complexity and potential biological activities. This compound features a pyrrolidine ring, an amino-acetyl group, and a tert-butyl ester functional group, contributing to its unique chemical properties and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 224.30 g/mol
- Structural Features :
- Pyrrolidine ring
- Cyclopropyl group
- Tert-butyl ester
The presence of the cyclopropyl moiety is particularly significant as it can influence the compound's binding affinity and selectivity towards various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The chiral nature of the compound allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, which can modulate the activity of these targets. This interaction leads to various biological effects, which are often assessed through pharmacological assays.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antimicrobial properties, potentially making them candidates for antibiotic development.
- Cytotoxicity : Preliminary assays suggest that this compound may possess cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus influencing various physiological processes.
Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
Several studies have explored the biological activity of similar compounds to elucidate their mechanisms and potential therapeutic applications:
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of pyrrolidine derivatives against various bacterial strains. The results indicated that compounds with cyclopropyl substitutions exhibited enhanced antibacterial properties compared to their non-cyclopropyl counterparts. -
Cytotoxicity in Cancer Research :
Research focusing on the cytotoxic effects of related pyrrolidine compounds on human cancer cell lines demonstrated significant apoptosis induction. These findings suggest that structural modifications, such as the introduction of cyclopropyl groups, could enhance therapeutic efficacy. -
Enzyme Interaction Studies :
High-throughput screening methods were employed to assess the interaction between this class of compounds and specific enzymes. Results indicated that certain derivatives could effectively inhibit enzyme activity, leading to altered metabolic functions.
Scientific Research Applications
Overview
The compound 2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353986-62-5) is a pyrrolidine derivative with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and particularly its applications in medicinal chemistry, drug development, and biological research.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its applications include:
- Antitumor Activity : The compound's structure suggests potential inhibitory effects on various cancer cell lines, similar to other pyrrolidine derivatives that have shown promise in targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties, making this compound a candidate for studies related to neurodegenerative diseases .
Biological Research
In biological research, the compound serves as a valuable tool for studying enzyme interactions and cellular pathways:
- Enzyme Inhibition Studies : The unique structure allows it to interact with specific enzymes, making it useful in identifying new inhibitors for therapeutic targets such as CDK2/Cyclin A complexes. This is crucial for developing new cancer treatments .
- Receptor Binding Studies : The cyclopropyl group may enhance binding affinity to certain receptors, providing insights into receptor-ligand interactions critical for drug design.
Synthetic Applications
The synthetic versatility of the compound allows it to be used as an intermediate in the synthesis of more complex molecules:
- Building Block for Drug Development : Its functional groups can be modified to create derivatives with enhanced pharmacological properties, facilitating the development of new drugs targeting various diseases .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrolidine derivatives and their evaluation as CDK inhibitors. The findings suggested that modifications similar to those found in this compound could lead to compounds with significant antitumor activity against various cancer cell lines .
Case Study 2: Neuroprotective Properties
Research conducted on related compounds indicated that modifications at the pyrrolidine ring could enhance neuroprotective effects against oxidative stress in neuronal cells. This suggests that further exploration of this compound could yield valuable insights into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparison with Similar Compounds
Key Observations:
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound confers rigidity and may enhance metabolic stability compared to the more flexible isopropyl analog .
- Amino-Acetyl vs. Carboxymethyl: The amino-acetyl substituent increases hydrogen-bonding capacity (2 donors vs.
- Stereochemistry : The (R)-configured analog (CAS 1353995-03-5) demonstrates how stereochemical variations at the pyrrolidine ring can alter binding specificity .
- Functional Group Reactivity: The chloro-acetyl derivative (CAS 1353998-29-4) serves as a versatile intermediate for nucleophilic substitution reactions, unlike the target compound’s amino-acetyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
